Thieno[3,2-c]pyridine-4,6(5H,7H)-dione
Overview
Description
Thieno[3,2-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-c]pyridine-4,6(5H,7H)-dione typically involves cyclization reactions. One common method is the reaction of 2-aminothiophene-3-carbonitrile with phenyl isocyanate, followed by cyclization to form the desired thieno[3,2-c]pyridine scaffold . Another approach involves the use of 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile as precursors .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-c]pyridine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Medicine: It has potential as an antitubercular agent, showing activity against Mycobacterium tuberculosis.
Industry: The compound’s derivatives are used in the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of Thieno[3,2-c]pyridine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, its antiproliferative activity is attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . The compound’s structure allows it to bind to the colchicine binding site on tubulin, preventing microtubule formation.
Comparison with Similar Compounds
Thieno[2,3-c]pyridine: Another thienopyridine derivative with similar biological activities.
Pyrano[4,3-b]thieno[3,2-e]pyridine: A compound with a fused pyrano ring, showing diverse biological properties.
Thioxopyrimidines: Compounds with a sulfur atom in the pyrimidine ring, exhibiting various biological activities.
Uniqueness: Thieno[3,2-c]pyridine-4,6(5H,7H)-dione is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable candidate for anticancer drug development.
Properties
IUPAC Name |
7H-thieno[3,2-c]pyridine-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-6-3-5-4(1-2-11-5)7(10)8-6/h1-2H,3H2,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOOGURKKKEPQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CS2)C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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